molecular formula C25H24Cl2N4O3 B4046235 (3,4-Dichlorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

(3,4-Dichlorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B4046235
M. Wt: 499.4 g/mol
InChI Key: NKWONWZPUVOPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dichlorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H24Cl2N4O3 and its molecular weight is 499.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is 498.1225460 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Investigations

  • Synthesis and Structure Analysis: The synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including compounds related to the target molecule, has been explored. These compounds' molecular structures were studied using X-ray crystallography, Hirshfeld, and DFT calculations. This research is significant for understanding intermolecular interactions and molecular packing in similar compounds (Shawish et al., 2021).

Medicinal Chemistry and Drug Development

  • Synthesis and Biological Activity: Various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides have been synthesized, a class that includes compounds structurally related to the target molecule. These have been evaluated for their inhibitory potential against mushroom tyrosinase and showed significant biological activity. This research is vital for understanding the potential medicinal applications of similar compounds (Raza et al., 2019).

Environmental Chemistry

  • Ozonation of Anilines: The reaction of anilines (aromatic amines including compounds similar to the target molecule) with ozone was studied, focusing on their degradation pathways and products. This research is relevant for understanding the environmental impact and degradation processes of similar compounds (Tekle-Röttering et al., 2016).

Analytical Chemistry

  • Determination in Biological Systems: A method for determining aniline and its hydroxylated derivatives was developed, which can be relevant for similar compounds. This method is significant for tracking the metabolism and presence of such compounds in biological systems (Radzik & Kissinger, 1984).

Photochemistry and Electron Transfer

  • Study of Electron Transfer Dynamics: Research on dyad and triad donor-acceptor molecules, which includes piperazine and aniline structures similar to the target molecule, was conducted to understand the rates of electron transfer. This is crucial for applications in photochemistry and molecular electronics (Lukas et al., 2003).

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N4O3/c1-17(18-5-3-2-4-6-18)28-23-16-20(8-10-24(23)31(33)34)29-11-13-30(14-12-29)25(32)19-7-9-21(26)22(27)15-19/h2-10,15-17,28H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWONWZPUVOPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dichlorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,4-Dichlorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
Reactant of Route 3
(3,4-Dichlorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3,4-Dichlorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3,4-Dichlorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3,4-Dichlorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.